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Compound of Interest

Compound Name:
6-bromo-2H-chromene-3-

carbaldehyde

Cat. No.: B1265605 Get Quote

A Technical Guide to the Spectroscopic Data of 6-bromo-2H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-
bromo-2H-chromene-3-carbaldehyde (CAS No. 57543-37-0).[1][2] This compound is a

valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals,

agrochemicals, and fluorescent probes.[1][3] The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized

experimental protocols for these analytical techniques.

Molecular Structure and Properties
Molecular Formula: C₁₀H₇BrO₂[1][2]

Molecular Weight: 239.07 g/mol [1][2]

Appearance: Yellow powder[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for elucidating the structure of organic molecules. The data

presented here are representative values and may vary slightly based on the solvent and

spectrometer frequency used.
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¹H NMR Data
Chemical Shift (δ) ppm Multiplicity Assignment

~9.5 - 10.0 s (singlet) -CHO (H-1')

~7.5 - 7.8 s (singlet) H-4

~7.4 - 7.6 m (multiplet) Aromatic Protons

~7.2 - 7.4 m (multiplet) Aromatic Protons

~6.8 - 7.0 m (multiplet) Aromatic Protons

~4.8 - 5.2 s (singlet) -OCH₂- (H-2)

Note: Specific peak assignments for the aromatic region (H-5, H-7, H-8) require advanced 2D

NMR techniques for unambiguous confirmation. The aldehyde proton is expected to be the

most downfield signal.

¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~185 - 195 -CHO (C-1')

~150 - 155 C-8a

~130 - 140 C-4

~120 - 130 Aromatic Carbons

~115 - 120 C-4a, C-6

~65 - 70 -OCH₂- (C-2)

Note: Carbon assignments are based on typical chemical shifts for similar chromene structures.

The carbonyl carbon of the aldehyde is the most downfield signal.

Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule based on their vibrational

frequencies.
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Frequency (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~2850 & ~2750 Medium
Aldehyde C-H Stretch (Fermi

doublet)

~1710 - 1685 Strong
C=O Stretch (α,β-unsaturated

aldehyde)

~1680 - 1640 Medium C=C Stretch (alkene)

~1600 - 1450 Medium Aromatic C=C Stretch

~1300 - 1150 Strong C-O Stretch (aryl ether)

~690 - 515 Medium C-Br Stretch

Note: The presence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ and the

characteristic aldehyde C-H stretches are key diagnostic peaks for this molecule.[4][5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and elemental composition.

m/z Value Interpretation

238 & 240 [M]⁺ and [M+2]⁺ molecular ion peaks

Varies
Fragmentation pattern consistent with the loss

of CHO, Br, etc.

Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio)

results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a

definitive feature in the mass spectrum of this compound.

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-bromo-2H-chromene-3-
carbaldehyde in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The

choice of solvent can affect chemical shifts.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).[6]

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse-acquire sequence.

Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio, and a relaxation delay (d1) of 1-5 seconds.[7]

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and

smaller gyromagnetic ratio of ¹³C, a larger number of scans and potentially a longer

relaxation delay are necessary.[8]

Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum and pick peaks for both ¹H and ¹³C spectra.

IR Spectroscopy
Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film.

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of

dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a

transparent pellet using a hydraulic press.

Thin Film (solution): Dissolve the sample in a volatile solvent (e.g., chloroform), deposit

the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
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Background Spectrum: Record a background spectrum of the empty sample holder (for KBr)

or the clean salt plate.

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR

spectrum, typically over a range of 4000 to 400 cm⁻¹.

Data Analysis: The resulting spectrum is typically plotted as percent transmittance versus

wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the

functional groups.[4]

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer. Common techniques

for this type of molecule include:

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is vaporized and

separated on a GC column before entering the mass spectrometer.[9]

Direct Infusion/Probe: The solid or dissolved sample is introduced directly into the

ionization source.

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).[10]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of ions at each m/z value, generating the

mass spectrum.

Data Analysis: Analyze the spectrum to identify the molecular ion peaks (confirming the

molecular weight) and interpret the fragmentation pattern to support the proposed structure.

Pay special attention to the isotopic pattern for bromine.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 6-bromo-2H-chromene-3-carbaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://pubchem.ncbi.nlm.nih.gov/compound/10242241
https://www.rsc.org/suppdata/c9/qo/c9qo00097f/c9qo00097f1.pdf
https://www.benchchem.com/product/b1265605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Starting Materials
(e.g., 5-Bromosalicylaldehyde

& Acrolein)
Chemical Synthesis Purification

(e.g., Column Chromatography) Pure Compound

NMR Analysis
(¹H, ¹³C)

IR Analysis

MS Analysis

Structure Elucidation
& Verification

Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. chemscene.com [chemscene.com]

3. chemimpex.com [chemimpex.com]

4. uanlch.vscht.cz [uanlch.vscht.cz]

5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth
Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

6. modgraph.co.uk [modgraph.co.uk]

7. ekwan.github.io [ekwan.github.io]

8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1265605?utm_src=pdf-body-img
https://www.benchchem.com/product/b1265605?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/19181
https://www.chemscene.com/product/57543-37-0.html
https://www.chemimpex.com/products/19189
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://ncstate.pressbooks.pub/organicchem/chapter/infrared-spectra-of-some-common-functional-groups/
https://ncstate.pressbooks.pub/organicchem/chapter/infrared-spectra-of-some-common-functional-groups/
https://www.modgraph.co.uk/Downloads/SCSPt24.pdf
https://ekwan.github.io/pdfs/nmr/lecture%2013.pdf
https://www2.chemistry.msu.edu/courses/cem845/FS21/DH%20NMR%20Basics_17.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. 6-bromo-2H-chromene | C9H7BrO | CID 10242241 - PubChem
[pubchem.ncbi.nlm.nih.gov]

10. rsc.org [rsc.org]

To cite this document: BenchChem. [spectroscopic data of 6-bromo-2H-chromene-3-
carbaldehyde (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265605#spectroscopic-data-of-6-bromo-2h-
chromene-3-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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